2BAct
Overview
Description
2BAct is a highly selective and orally active eIF2B (eukaryotic initiation factor 2B) activator with an EC50 of 33 nM . It is designed to prevent neurological defects caused by a chronic integrated stress response . It can penetrate the central nervous system (CNS) and has improved solubility and pharmacokinetics relative to eIF2B activator ISRIB trans-isomer .
Physical And Chemical Properties Analysis
2BAct is a solid substance with a molecular weight of 440.8 . It has good solubility in DMSO (250 mg/mL with ultrasonic assistance) . The compound should be stored at 4°C and protected from light .Scientific Research Applications
The 2(-Delta Delta C(T)) Method is widely used in real-time, quantitative PCR experiments for analyzing relative changes in gene expression (Livak & Schmittgen, 2001).
"Science 2.0" refers to new practices in scientific research involving Web 2.0 technologies, including open access, wikis, weblogs, social networking, and social bookmarking tools (Bernius, Hanauske, & Dugall, 2009).
The use of Web 2.0 tools in scientific and pseudoscientific magazines was analyzed, indicating a basic usage of these tools and a need for improved information treatment (Calvo, Portalés-Oliva, & Villa, 2018).
Solid-phase microextraction-comprehensive 2-D GC-MS was used for analyzing the volatile fraction of yerba mate, demonstrating its effectiveness in identifying a large number of analytes and hazardous contaminants (Purcaro et al., 2009).
The Bacterial Adenylate Cyclase–Based Two‐Hybrid (BACTH) technique is a genetic approach for analyzing protein‐protein interactions, especially useful for studying interactions involving membrane proteins (Ouellette, Karimova, Davi, & Ladant, 2017).
The concept of Mode 2 science, which suggests a shift towards application-driven, transdisciplinary, and contextualized scientific knowledge production, was discussed in the context of educational research in Germany (Zapp & Powell, 2017).
properties
IUPAC Name |
N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJXXCYOYRNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-(4-Chloro-3-fluorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-5-(difluoromethyl)pyrazine-2-carboxamide |
Citations
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